Methyl 4-benzenesulfonamidobenzoate CAS number and properties
Methyl 4-benzenesulfonamidobenzoate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-benzenesulfonamidobenzoate, a chemical compound of interest in research and as a potential intermediate for drug discovery. This document outlines its chemical and physical properties, detailed synthesis protocols, and the biological context for its classification as a sulfonamide derivative.
Core Properties
Methyl 4-benzenesulfonamidobenzoate is a sulfonamide derivative with the CAS number 107920-79-6 .[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 107920-79-6 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄S | [1] |
| Molecular Weight | 291.32 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Methyl 4-benzenesulfonamidobenzoate.
| Spectroscopic Data | |
| FT-IR (cm⁻¹) | N-H Stretching: 3350-3140 cm⁻¹C=O Stretching (Ester): 1730-1715 cm⁻¹SO₂ Asymmetric Stretching: 1350-1310 cm⁻¹SO₂ Symmetric Stretching: 1155-1140 cm⁻¹C-O Stretching (Ester): 1300-1000 cm⁻¹Aromatic C=C Stretching: 1600-1450 cm⁻¹ |
| ¹H-NMR | The proton NMR spectrum is expected to show distinct doublets for the aromatic protons on the two para-substituted benzene rings. The methyl ester group will appear as a sharp singlet, and the sulfonamide N-H proton will also produce a signal. The electron-withdrawing nature of the sulfonyl and carbomethoxy groups will cause the nearby aromatic protons to appear downfield. |
| ¹³C-NMR | The carbon NMR spectrum will display characteristic signals for the carbons in the two distinct para-substituted aromatic rings, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
Experimental Protocols
The synthesis of Methyl 4-benzenesulfonamidobenzoate is typically achieved through a two-step process: the formation of the sulfonamide bond followed by esterification. A detailed protocol for the synthesis of the precursor, 4-benzenesulfonamidobenzoic acid, is provided below, followed by a general method for its esterification.
Synthesis of 4-Benzenesulfonamidobenzoic Acid
This protocol is adapted from the synthesis of 4-benzenesulfonamidobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Benzenesulfonyl chloride
-
1M Sodium carbonate (Na₂CO₃) solution
-
1N Hydrochloric acid (HCl)
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Distilled water
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Methanol (for recrystallization)
Procedure:
-
Dissolve 4-aminobenzoic acid (1 g, 7.3 mmol) in 10 ml of distilled water.
-
Adjust the pH of the solution to 8-9 using a 1M Na₂CO₃ solution.
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Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.
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Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride is consumed.
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Upon completion of the reaction, adjust the pH to 1-2 with 1N HCl, which will cause a precipitate to form.
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Filter the precipitate, wash it with distilled water, and then dry it.
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Recrystallize the crude product from methanol to yield colorless crystals of 4-benzenesulfonamidobenzoic acid.[2]
Esterification to Methyl 4-benzenesulfonamidobenzoate
The resulting 4-benzenesulfonamidobenzoic acid can be esterified to the final product. A general procedure for Fischer esterification is as follows:
Materials:
-
4-Benzenesulfonamidobenzoic acid
-
Methanol (in excess, as solvent and reactant)
-
A catalytic amount of strong acid (e.g., concentrated sulfuric acid)
Procedure:
-
Suspend 4-benzenesulfonamidobenzoic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
The residue can then be worked up, for example, by neutralizing the acid catalyst and extracting the ester into an organic solvent.
-
The final product can be purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The synthesis of Methyl 4-benzenesulfonamidobenzoate can be visualized as a two-step process.
Biological Context and Potential Applications
Methyl 4-benzenesulfonamidobenzoate belongs to the sulfonamide class of compounds. Sulfonamides are a well-established class of synthetic drugs with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] Their primary mechanism of action in bacteria is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and RNA synthesis in bacteria.[1] By disrupting this pathway, sulfonamides hinder bacterial growth and replication.
While specific biological activity studies on Methyl 4-benzenesulfonamidobenzoate are not extensively documented, it is considered a valuable research compound.[4] It serves as a versatile intermediate for creating libraries of related compounds for biological screening through derivatization reactions such as ester hydrolysis or reactions at the sulfonamide N-H group.[4] The development of novel sulfonamide derivatives is an active area of research aimed at overcoming microbial resistance to existing drugs.
Logical Relationship Diagram
The following diagram illustrates the role of Methyl 4-benzenesulfonamidobenzoate as a research chemical and its relationship to the broader class of sulfonamides and their biological targets.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-benzenesulfonamidobenzoate | 107920-79-6 | Benchchem [benchchem.com]
